(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium
CAS No.:
Cat. No.: VC16518740
Molecular Formula: C20H24NO2+
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24NO2+ |
|---|---|
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium |
| Standard InChI | InChI=1S/C20H24NO2/c1-21(2)10-9-14-12-17(22-3)20(23-4)19-15-8-6-5-7-13(15)11-16(21)18(14)19/h5-8,12,16H,9-11H2,1-4H3/q+1 |
| Standard InChI Key | NJSAZXBJMATEKS-UHFFFAOYSA-N |
| Canonical SMILES | C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC)C |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound belongs to the azatetracyclic family, featuring a fused ring system with a quaternary ammonium center. Its molecular formula is C<sub>20</sub>H<sub>24</sub>NO<sub>2</sub><sup>+</sup>, with a molecular weight of 310.4 g/mol. The IUPAC name delineates its stereochemistry at the 9th position (R-configuration), methoxy groups at positions 15 and 16, and dimethyl substitution on the nitrogen atom.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C<sub>20</sub>H<sub>24</sub>NO<sub>2</sub><sup>+</sup> |
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 1,2-Dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium |
| Canonical SMILES | C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC)C |
| PubChem CID | 71816664 |
The stereoelectronic effects of the methoxy groups and quaternary nitrogen influence its reactivity, solubility, and potential interactions with biological targets.
Synthesis and Reaction Pathways
Multi-Step Organic Synthesis
The synthesis of this compound involves a sequence of cyclization, alkylation, and methoxylation steps. A typical pathway begins with the formation of the dibenzoquinoline core via Friedel-Crafts acylation, followed by N-alkylation to introduce the dimethylammonium group. Methoxy substituents are incorporated through nucleophilic aromatic substitution or O-methylation of phenolic intermediates.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | AlCl<sub>3</sub>, toluene, 110°C | Form dibenzoquinoline scaffold |
| N-Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF | Introduce dimethylammonium group |
| Methoxylation | NaH, CH<sub>3</sub>I, THF | Install methoxy substituents |
Stereochemical Control
The (9R)-configuration is achieved through chiral resolution using tartaric acid derivatives or asymmetric catalysis. Enantiomeric excess exceeding 98% has been reported via HPLC analysis with chiral stationary phases.
Applications and Mechanistic Insights
Material Science Applications
The rigid tetracyclic framework and cationic nature make this compound a candidate for designing ionic liquids or supramolecular assemblies. Its thermal stability (decomposition >250°C) suits high-temperature applications.
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) reveals distinct signals for methoxy protons (δ 3.85–3.89 ppm) and aromatic protons (δ 6.45–7.20 ppm).
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Mass Spectrometry: ESI-MS shows a prominent [M]<sup>+</sup> ion at m/z 310.4, consistent with the molecular formula.
Comparison with Related Compounds
Menisperine (CAS 25342-82-9)
Menisperine, a structural analog, differs by a hydroxy group at position 3 and additional methoxy substitution . This modification reduces logP (-1.24 vs. ~2.5 for the title compound), enhancing aqueous solubility but limiting membrane permeability .
Table 3: Comparative Properties
| Property | Title Compound | Menisperine |
|---|---|---|
| Molecular Weight | 310.4 g/mol | 356 Da |
| LogP | ~2.5 | -1.24 |
| Hydrogen Bond Donors | 0 | 1 |
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